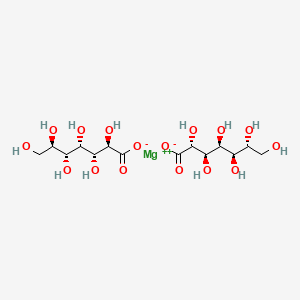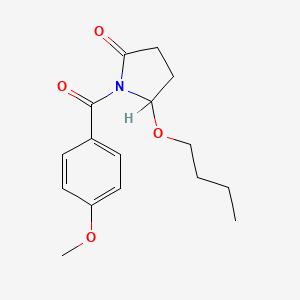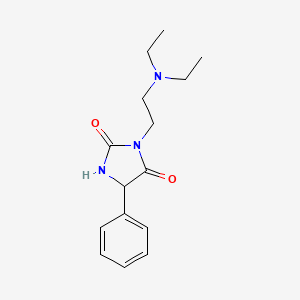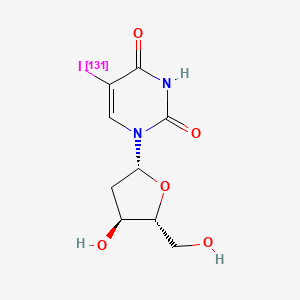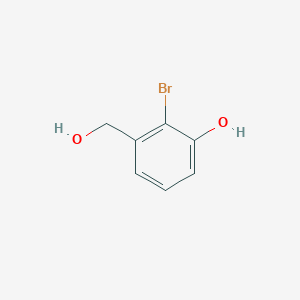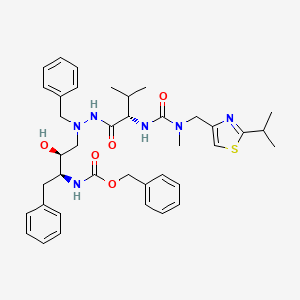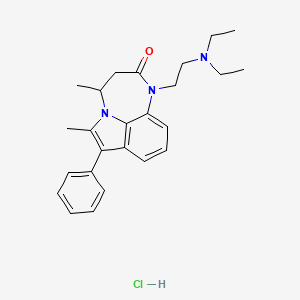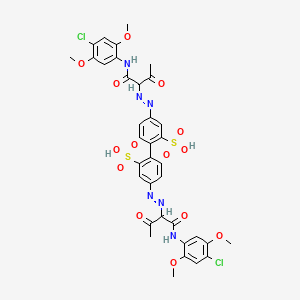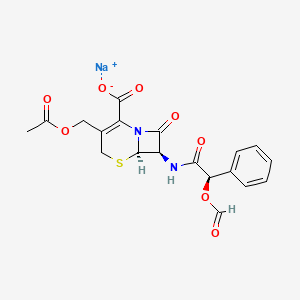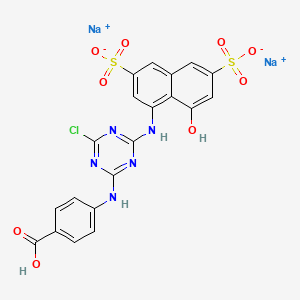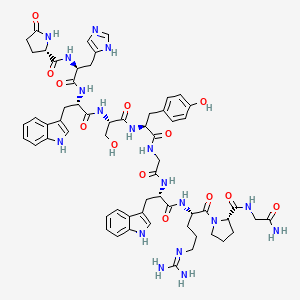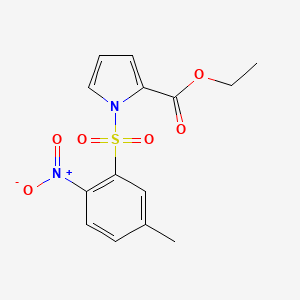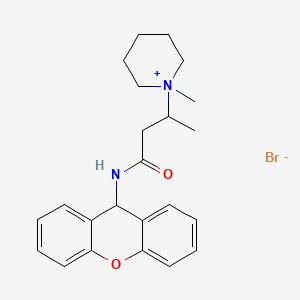
1-Methyl-1-(1-methyl-2-(9-xanthenylcarbamoyl)ethyl)piperidinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Compound 48/80 is synthesized through the condensation reaction of N-methyl-p-methoxyphenethylamine with formaldehyde . The reaction typically involves mixing the amine with formaldehyde under controlled conditions to form the polymer.
Industrial Production Methods: The industrial production of Compound 48/80 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and tested for quality before being distributed for research purposes .
Chemical Reactions Analysis
Types of Reactions: Compound 48/80 primarily undergoes degranulation reactions, where it promotes the release of histamine from mast cells . It also inhibits calmodulin, phospholipase C, and endoplasmic reticulum calcium ATPase, and activates G proteins .
Common Reagents and Conditions:
Reagents: N-methyl-p-methoxyphenethylamine, formaldehyde
Conditions: Controlled temperature and pH to facilitate the condensation reaction
Major Products: The major product of the reaction is the polymer Compound 48/80, which is used to induce mast cell degranulation and histamine release .
Scientific Research Applications
Compound 48/80 has several applications in scientific research:
Chemistry: Used to study the mechanisms of histamine release and mast cell degranulation.
Biology: Employed in experiments to understand the role of mast cells in various biological processes.
Medicine: Utilized in research on allergic reactions and anaphylaxis.
Industry: Applied in the development of anti-allergic drugs and treatments.
Mechanism of Action
Compound 48/80 exerts its effects by promoting the release of histamine from mast cells. It acts on the mast cell membrane to stimulate trimeric G-proteins and induces degranulation via phospholipase C and D pathways . Additionally, it directly activates enteric neurons and visceral afferents .
Comparison with Similar Compounds
Mastoparans: Another class of histamine-releasing agents that activate G proteins.
Dicumarol: Inhibits phosphodiesterase activity and has similar effects on histamine release.
Doxantrazole: Known for its inhibitory effects on histamine release.
Uniqueness: Compound 48/80 is unique in its ability to directly activate neurons and visceral afferents, in addition to promoting mast cell degranulation . This dual action makes it a valuable tool in both biochemical and neurological research.
Properties
CAS No. |
102207-36-3 |
|---|---|
Molecular Formula |
C23H29BrN2O2 |
Molecular Weight |
445.4 g/mol |
IUPAC Name |
3-(1-methylpiperidin-1-ium-1-yl)-N-(9H-xanthen-9-yl)butanamide;bromide |
InChI |
InChI=1S/C23H28N2O2.BrH/c1-17(25(2)14-8-3-9-15-25)16-22(26)24-23-18-10-4-6-12-20(18)27-21-13-7-5-11-19(21)23;/h4-7,10-13,17,23H,3,8-9,14-16H2,1-2H3;1H |
InChI Key |
VWUCMYMEZACITI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)[N+]4(CCCCC4)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



